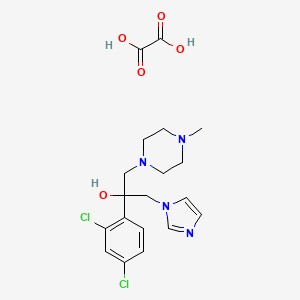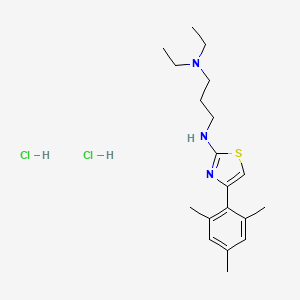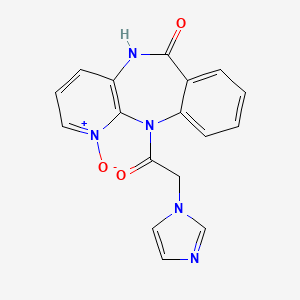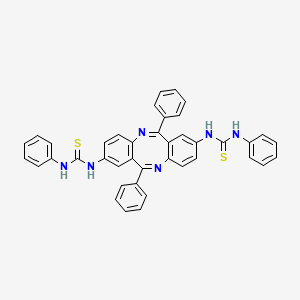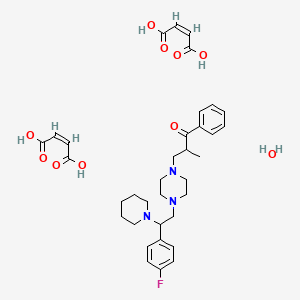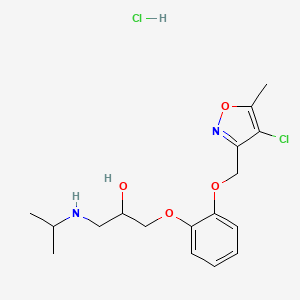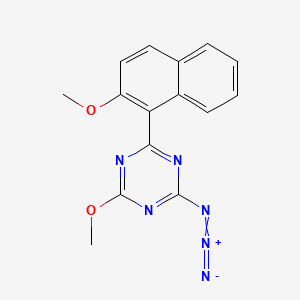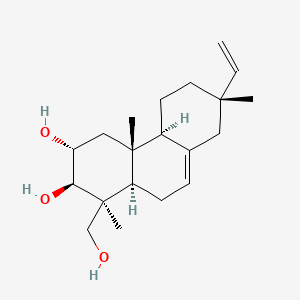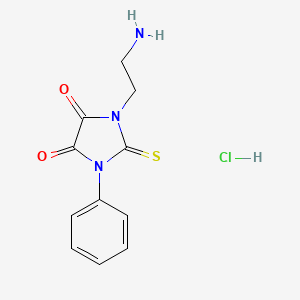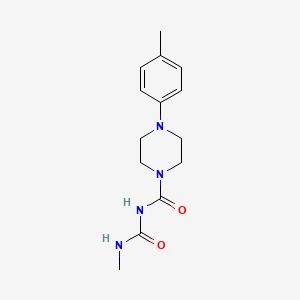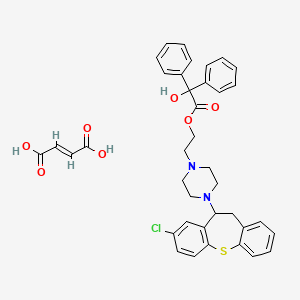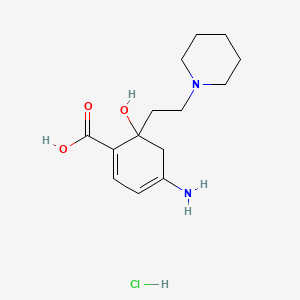
Salicylic acid, p-amino-, 2-(piperidinoethyl) ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verbindung SK 8 HCl is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Verbindung SK 8 HCl typically involves a series of chemical reactions that ensure the purity and stability of the final product. The process often begins with the preparation of the base compound, which is then subjected to hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of Verbindung SK 8 HCl is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants and the removal of by-products to maintain efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Verbindung SK 8 HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Verbindung SK 8 HCl include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce hydrides or simpler hydrocarbons. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Verbindung SK 8 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Verbindung SK 8 HCl is investigated for its pharmacological properties and potential use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Verbindung SK 8 HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrochloric Acid: A strong acid commonly used in industrial and laboratory settings.
Silicon-Oxygen Compounds: Known for their stability and unique chemical properties.
Uniqueness
Verbindung SK 8 HCl stands out due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential in scientific research highlight its uniqueness compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102338-92-1 |
|---|---|
Molekularformel |
C14H23ClN2O3 |
Molekulargewicht |
302.80 g/mol |
IUPAC-Name |
4-amino-6-hydroxy-6-(2-piperidin-1-ylethyl)cyclohexa-1,3-diene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c15-11-4-5-12(13(17)18)14(19,10-11)6-9-16-7-2-1-3-8-16;/h4-5,19H,1-3,6-10,15H2,(H,17,18);1H |
InChI-Schlüssel |
YKNSZZXDPNZSED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC2(CC(=CC=C2C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



